molecular formula C18H15Cl2N3O3S B4140389 N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2,4-dichlorophenoxy)propanamide

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2,4-dichlorophenoxy)propanamide

Cat. No. B4140389
M. Wt: 424.3 g/mol
InChI Key: URFRXCZEUNMYSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2,4-dichlorophenoxy)propanamide, commonly known as ADP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ADP is a synthetic compound that has been synthesized using several methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Scientific Research Applications

ADP has been extensively studied for its potential applications in several fields, including medicine, agriculture, and environmental science. In medicine, ADP has been investigated for its anticancer, antifungal, and antibacterial properties. In agriculture, ADP has been studied for its potential use as a herbicide, while in environmental science, ADP has been investigated for its ability to remove heavy metals from contaminated water.

Mechanism of Action

The mechanism of action of ADP involves the inhibition of the enzyme enoyl-acyl carrier protein reductase (ENR), which is involved in the synthesis of fatty acids in bacteria and fungi. By inhibiting this enzyme, ADP prevents the synthesis of fatty acids, leading to the death of the microorganisms. ADP has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
ADP has been shown to have several biochemical and physiological effects. In bacteria and fungi, ADP inhibits the synthesis of fatty acids, leading to cell death. In cancer cells, ADP induces apoptosis, leading to cell death. ADP has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

ADP has several advantages for lab experiments, including its high potency and selectivity towards ENR. However, ADP has some limitations, including its potential toxicity and the need for further studies to determine its safety for use in humans.

Future Directions

Several future directions for the study of ADP include investigating its potential use as a herbicide and its ability to remove heavy metals from contaminated water. Further studies are also needed to determine the safety and efficacy of ADP for use in humans as a potential anticancer, antifungal, and antibacterial agent.
Conclusion
In conclusion, ADP is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. ADP has been synthesized using several methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. ADP has several advantages for lab experiments, including its high potency and selectivity towards ENR. However, further studies are needed to determine its safety and efficacy for use in humans.

properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O3S/c1-9(26-15-6-3-11(19)7-13(15)20)17(25)23-18-22-14-5-4-12(21-10(2)24)8-16(14)27-18/h3-9H,1-2H3,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFRXCZEUNMYSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2,4-dichlorophenoxy)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2,4-dichlorophenoxy)propanamide
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N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2,4-dichlorophenoxy)propanamide
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N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2,4-dichlorophenoxy)propanamide

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